4-(3-(3-Methoxyphenyl)ureido)benzoic acid
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Overview
Description
4-{[(3-methoxyanilino)carbonyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methoxyanilino)carbonyl]amino}benzoic acid typically involves the reaction of 3-methoxyaniline with a benzoic acid derivative. One common method is the condensation reaction between 3-methoxyaniline and 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-methoxyanilino)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 4-{[(3-hydroxyanilino)carbonyl]amino}benzoic acid.
Reduction: Formation of 4-{[(3-methoxyanilino)methanol]amino}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-{[(3-methoxyanilino)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3-methoxyanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-methoxyanilino)carbonyl]amino}benzoic acid
- 4-{[(2-methoxyanilino)carbonyl]amino}benzoic acid
- 4-{[(3-ethoxyanilino)carbonyl]amino}benzoic acid
Uniqueness
4-{[(3-methoxyanilino)carbonyl]amino}benzoic acid is unique due to the specific positioning of the methoxy group on the aniline ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its analogs.
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-4-2-3-12(9-13)17-15(20)16-11-7-5-10(6-8-11)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) |
InChI Key |
PYUFIBQDSKUQSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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